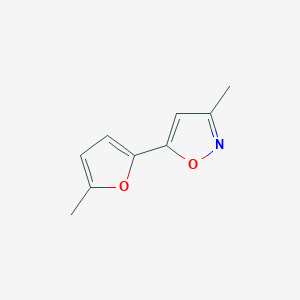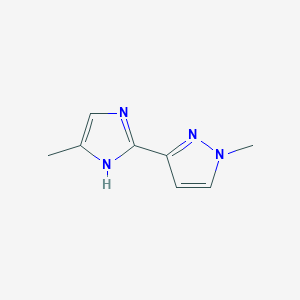
Imidazolidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazolidine dihydrochloride is a heterocyclic compound that belongs to the class of imidazolidines. These compounds are characterized by a five-membered ring containing two nitrogen atoms. This compound is known for its stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Imidazolidine dihydrochloride can be synthesized through the condensation reaction of 1,2-diamines with aldehydes. This reaction typically involves heating the reactants in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, can vary depending on the specific aldehyde and diamine used .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process begins with the mixing of 1,2-diamines and aldehydes in a reactor, followed by the addition of an acid catalyst. The reaction mixture is then heated to the desired temperature and maintained for a specific duration to ensure complete conversion. After the reaction, the product is purified through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: Imidazolidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines are used under mild to moderate conditions.
Major Products Formed:
Oxidation: Imidazolidinones
Reduction: Corresponding amines
Substitution: Various substituted imidazolidines
Aplicaciones Científicas De Investigación
Imidazolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Imidazolidine derivatives are explored for their therapeutic potential in treating various diseases, such as hypertension and diabetes.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of imidazolidine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- Imidazoline
- Imidazolidinone
- Imidazole
- Imidazolone
Propiedades
Fórmula molecular |
C3H10Cl2N2 |
|---|---|
Peso molecular |
145.03 g/mol |
Nombre IUPAC |
imidazolidine;dihydrochloride |
InChI |
InChI=1S/C3H8N2.2ClH/c1-2-5-3-4-1;;/h4-5H,1-3H2;2*1H |
Clave InChI |
DBDWEKIVKGVZEL-UHFFFAOYSA-N |
SMILES canónico |
C1CNCN1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665342.png)
![6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13665354.png)


![3-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13665367.png)


![9-Propyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13665390.png)



![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-ol](/img/structure/B13665428.png)

